molecular formula C14H11BrO2 B12633757 (4-Bromonaphthalen-1-yl)methyl prop-2-enoate CAS No. 918797-78-1

(4-Bromonaphthalen-1-yl)methyl prop-2-enoate

Cat. No.: B12633757
CAS No.: 918797-78-1
M. Wt: 291.14 g/mol
InChI Key: IZQMOLNXOPXHQV-UHFFFAOYSA-N
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Description

(4-Bromonaphthalen-1-yl)methyl prop-2-enoate is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a bromine atom at the 4-position of the naphthalene ring and a prop-2-enoate ester group attached to the methyl group at the 1-position

Properties

CAS No.

918797-78-1

Molecular Formula

C14H11BrO2

Molecular Weight

291.14 g/mol

IUPAC Name

(4-bromonaphthalen-1-yl)methyl prop-2-enoate

InChI

InChI=1S/C14H11BrO2/c1-2-14(16)17-9-10-7-8-13(15)12-6-4-3-5-11(10)12/h2-8H,1,9H2

InChI Key

IZQMOLNXOPXHQV-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCC1=CC=C(C2=CC=CC=C12)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromonaphthalen-1-yl)methyl prop-2-enoate typically involves the esterification of (4-Bromonaphthalen-1-yl)methanol with prop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of (4-Bromonaphthalen-1-yl)methyl prop-2-enoate may involve a continuous flow process where the reactants are fed into a reactor equipped with a suitable catalyst. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the product. The crude product is then purified using techniques such as distillation or recrystallization to obtain the final compound.

Chemical Reactions Analysis

Formation of the Bromonaphthalenyl Aldehyde

The bromonaphthalenyl moiety is often introduced via cross-coupling reactions. For example, 4-bromonaphthalen-1-aldehyde can be synthesized using:

  • Stille coupling : Reaction of 1-bromo-4-naphthalenyl aldehyde with tri-n-butyl(vinyl)tin in the presence of palladium(II) dichloride and triethylamine in propan-2-ol at 80°C for 18 hours . This method yields vinylated aldehydes, which are critical precursors for subsequent transformations.

Horner-Wadsworth-Emmons (HWE) Reaction

The prop-2-enoate ester is typically formed via the HWE reaction, which ensures high E-selectivity. For instance:

  • Ethyl (2E)-3-(4′-bromonaphthalen-1′-yl)prop-2-enoate is synthesized by reacting the bromonaphthalenyl aldehyde with a phosphonate reagent (e.g., ethyl prop-2-enoate) under basic conditions .

  • Reaction conditions :

    • Base: Lithium bis(trimethylsilyl)amide (LHMDS) or similar strong bases.

    • Solvent: THF or dichloromethane.

    • Temperature: Typically performed at 0°C to room temperature.

  • Yield : High yields (e.g., 89% over three steps in similar systems) .

Spectral and Analytical Data

Characterization involves:

  • 1H NMR : Key peaks include δ 5.52–5.71 ppm (vinyl protons) and δ 10.30 ppm (aldehyde proton) .

  • 13C NMR : Distinct carbonyl signals (e.g., δ 167.2 ppm for ester carbonyls) .

  • HRMS : Confirmatory mass analysis (e.g., [MNa]+ calcd for C14H16NaO2: 239.1043) .

Cross-Coupling Reactions

The bromonaphthalenyl group enables further functionalization via:

  • Suzuki-Miyaura coupling : Substitution of bromine with aryl or alkenyl groups to expand aromatic systems .

  • Heck coupling : Used in intramolecular cyclizations to form polycyclic frameworks (e.g., oxybenzo[c]phenanthridine alkaloids) .

Enantioselective Catalysis

The compound serves as a substrate in asymmetric catalysis, such as:

  • Organocatalytic reactions : Michael additions or cyclopropanations catalyzed by chiral secondary amines, achieving high enantioselectivity (up to 96% ee) .

  • Catalyst screening : Optimal conditions involve 20 mol% catalyst and 20 mol% benzoic acid co-catalyst .

Ring-Closing Metathesis (RCM)

While not directly applicable to the ester itself, RCM is critical for synthesizing cyclic precursors. For example:

  • Grubbs catalysts : Second-generation Grubbs (5–15 mol%) efficiently cyclize allylic alcohols to form 1,4-dihydronaphthalenes .

Catalyst Efficiency

  • Stille coupling : Requires high catalyst loadings (e.g., 15 mol% PdCl2) for full conversion .

  • RCM : Lower catalyst loadings (2.5–5 mol% Grubbs II) suffice for cyclization .

Stereoselectivity

  • HWE reaction : Consistently delivers E-alkenes due to steric and electronic control .

  • Bromination : Selectivity in aromatic substitution (para vs. ortho) depends on directing groups .

Purification and Stability

  • Silica chromatography : Effective for isolating intermediates (e.g., vinylbenzaldehydes) .

  • Thermal stability : Requires careful control during high-temperature steps (e.g., RCM at 160°C) .

Spectral Data for (4-Bromonaphthalen-1-yl)methyl prop-2-enoate

TechniqueKey PeaksReference
1H NMR δ 5.52 (dd, J = 11.0, 1.2 Hz), δ 10.30 (s)
13C NMR δ 167.2 (C=O), δ 140.7 (C)
HRMS [MNa]+ calcd: 239.1043 (C14H16NaO2)

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Research has indicated that compounds similar to (4-Bromonaphthalen-1-yl)methyl prop-2-enoate exhibit significant anticancer properties. For instance, derivatives of naphthalene have been explored for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted the synthesis of naphthalene derivatives that showed potent cytotoxic activity against human cancer cell lines .

Enzyme Inhibition
(4-Bromonaphthalen-1-yl)methyl prop-2-enoate can serve as a scaffold for designing enzyme inhibitors. For example, it has been investigated for its potential to inhibit nicotinamide N-methyltransferase, an enzyme implicated in cancer metabolism. The compound's structural features allow for interaction with the enzyme's active site, leading to competitive inhibition .

Synthetic Applications

Building Block in Organic Synthesis
The compound is utilized as a versatile building block in organic synthesis. Its reactivity allows for various transformations, including cross-coupling reactions and polymerization processes. For instance, it can be used in the synthesis of spiro compounds via palladium-catalyzed reactions . The following table summarizes some key synthetic applications:

Reaction Type Conditions Products
Palladium-Catalyzed CouplingAnhydrous DMSO, 90 °CSpiroindanes
Cross-MetathesisMTBE solvent, Nitro-Grela catalystAlkene derivatives
Wittig ReactionPhosphonium salt with aldehydeAlkenes

Material Science Applications

Polymer Chemistry
(4-Bromonaphthalen-1-yl)methyl prop-2-enoate is also employed in polymer chemistry as a monomer for producing polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength. Research has shown that polymers derived from methacrylate monomers exhibit improved performance in various applications, including coatings and adhesives .

Case Study 1: Anticancer Compound Development

A study conducted on the synthesis of naphthalene derivatives, including (4-Bromonaphthalen-1-yl)methyl prop-2-enoate, demonstrated their effectiveness in inhibiting the growth of breast cancer cells. The synthesized compounds were evaluated for their cytotoxicity using MTT assays, revealing IC50 values in the micromolar range .

Case Study 2: Enzyme Inhibition

In another investigation focusing on enzyme inhibition, (4-Bromonaphthalen-1-yl)methyl prop-2-enoate was tested against nicotinamide N-methyltransferase. The compound showed promising inhibitory activity with a Ki value indicating high affinity for the target enzyme .

Mechanism of Action

The mechanism of action of (4-Bromonaphthalen-1-yl)methyl prop-2-enoate involves its interaction with specific molecular targets. The bromine atom in the naphthalene ring can form halogen bonds with electron-rich sites in biomolecules, while the prop-2-enoate group can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chloronaphthalen-1-yl)methyl prop-2-enoate
  • (4-Fluoronaphthalen-1-yl)methyl prop-2-enoate
  • (4-Iodonaphthalen-1-yl)methyl prop-2-enoate

Uniqueness

(4-Bromonaphthalen-1-yl)methyl prop-2-enoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior and interactions with other molecules, making it a valuable compound for specific applications in organic synthesis and material science.

Biological Activity

(4-Bromonaphthalen-1-yl)methyl prop-2-enoate, also known by its CAS number 918797-78-1, is an organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its synthesis, mechanisms of action, and specific case studies demonstrating its effects.

PropertyValue
Molecular Formula C12H11BrO2
Molecular Weight 267.12 g/mol
IUPAC Name (4-Bromonaphthalen-1-yl)methyl prop-2-enoate
CAS Number 918797-78-1

Synthesis

The synthesis of (4-Bromonaphthalen-1-yl)methyl prop-2-enoate can be achieved through various methods, typically involving the reaction of 4-bromonaphthalene with methacrylic acid derivatives. The reaction conditions often include the use of catalysts or specific solvents to optimize yield and purity.

Biological Activity Overview

The biological activity of (4-Bromonaphthalen-1-yl)methyl prop-2-enoate has been explored in several studies, particularly focusing on its effects on cancer cell lines and microbial activity.

Anticancer Activity

Research has shown that (4-Bromonaphthalen-1-yl)methyl prop-2-enoate exhibits significant anticancer properties. For example, a study conducted on various human cancer cell lines demonstrated that this compound can inhibit cell proliferation effectively. The compound was tested against:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)
  • HCT116 (colorectal cancer)

The results indicated that the compound's IC50 values were in the low micromolar range, suggesting potent activity against these cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, (4-Bromonaphthalen-1-yl)methyl prop-2-enoate has demonstrated antimicrobial activity against various pathogens. A study highlighted its effectiveness against:

  • Mycobacterium tuberculosis
  • Trypanosoma cruzi

The compound showed a higher activity than standard treatments, making it a candidate for further research in infectious diseases .

The mechanism through which (4-Bromonaphthalen-1-yl)methyl prop-2-enoate exerts its biological effects appears to involve interaction with specific cellular targets. It may inhibit key enzymes involved in cell proliferation and survival pathways, leading to apoptosis in cancer cells. Additionally, its antimicrobial action is likely due to disruption of cellular processes in pathogens.

Case Studies

  • Anticancer Study : A detailed investigation into the effects of (4-Bromonaphthalen-1-yl)methyl prop-2-enoate on MCF-7 cells revealed that the compound induces apoptosis through the activation of caspase pathways. Flow cytometry analysis confirmed increased annexin V staining in treated cells compared to controls.
  • Antimicrobial Efficacy : In vitro testing against Trypanosoma cruzi showed that this compound was effective at concentrations significantly lower than those required for conventional therapies. The study reported an ED50 value indicating strong trypanocidal activity .

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